molecular formula C6H14N2 B14494000 trans-Ethyl-butyl-diazene CAS No. 65586-04-1

trans-Ethyl-butyl-diazene

Cat. No.: B14494000
CAS No.: 65586-04-1
M. Wt: 114.19 g/mol
InChI Key: KUKOCELBCPFDKL-UHFFFAOYSA-N
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Description

trans-Ethyl-butyl-diazene (C₆H₁₂N₂) is an azo compound characterized by a diazene functional group (N=N) bonded to ethyl and butyl substituents in a trans configuration.

Properties

CAS No.

65586-04-1

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

butyl(ethyl)diazene

InChI

InChI=1S/C6H14N2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3

InChI Key

KUKOCELBCPFDKL-UHFFFAOYSA-N

Canonical SMILES

CCCCN=NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl-butyl-diazene typically involves the reaction of ethyl and butyl groups with diazene precursors under controlled conditions. One common method involves the photolysis of asymmetrically substituted diazenes in solution and crystalline states . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired trans configuration.

Industrial Production Methods: Industrial production of this compound may involve large-scale photolysis or other chemical processes that can be scaled up. The exact methods can vary depending on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl-butyl-diazene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitrogen oxides.

    Reduction: Reduction reactions can produce amines or other nitrogen-containing compounds.

    Substitution: Substitution reactions may involve the replacement of one of the alkyl groups with another functional group.

Common Reagents and Conditions: Common reagents used in these reactions include Lewis acids, reducing agents like sodium borohydride, and oxidizing agents. The conditions often involve specific temperatures and solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, photolysis can yield radicals such as biphenyl-4-yl-1-methyl-ethyl and tert-butyl radicals .

Scientific Research Applications

Chemistry: In chemistry, trans-Ethyl-butyl-diazene is used as a radical photoinitiator and a probe for studying cage effects in fluid media .

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the production of polymers and other materials where controlled radical reactions are required.

Mechanism of Action

The mechanism by which trans-Ethyl-butyl-diazene exerts its effects involves the formation of radicals upon photolysis. These radicals can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on trans-Ethyl-butyl-diazene is absent in the provided evidence, insights can be drawn from studies on structurally or functionally related compounds. Ethylbenzene, a hydrocarbon with an ethyl group attached to a benzene ring, serves as a case study for pharmacokinetic modeling and toxicity assessment. Below is a comparative analysis extrapolated from methodologies applied to ethylbenzene and its analogs:

Table 1: Key Properties and Toxicological Data of Ethylbenzene and Hypothetical Analogs

Property Ethylbenzene Hypothetical this compound* Reference
Molecular Weight (g/mol) 106.17 128.18 (C₆H₁₂N₂) Estimated
LogP (Octanol-Water) 3.15 ~2.8–3.5 (predicted)
Vapor Pressure (mmHg) 9.5 at 25°C Likely lower due to polarity
Metabolic Pathways Hepatic CYP450 Potential N=N bond cleavage

*Predictions based on structural analogs and computational models.

Pharmacokinetic Behavior

Ethylbenzene’s PBPK (physiologically based pharmacokinetic) model was developed using six structurally similar chemicals, highlighting the importance of logP, molecular weight, and metabolic stability in predicting tissue distribution and clearance .

Toxicity and Mechanisms

Ethylbenzene exhibits neurotoxic and carcinogenic effects linked to reactive epoxide metabolites . In contrast, this compound’s toxicity could derive from nitrogen-based reactive intermediates (e.g., nitrosamines), though empirical data is lacking. Methods for mitigating toxicity, such as reducing body burden via enhanced renal excretion (as suggested for ethylbenzene ), may require modification for diazenes due to differing metabolic pathways.

Stability and Environmental Impact

Ethylbenzene’s environmental persistence is influenced by volatility and microbial degradation rates . This compound’s N=N bond may confer photolability, leading to faster degradation under UV exposure, a property absent in ethylbenzene.

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